2-(1H-indazol-3-yl)acetic acid

Medicinal Chemistry Organic Synthesis Quality Control

Researchers targeting aldose reductase or kinase inhibition require a reliable indazole building block with a free -COOH handle. 2-(1H-Indazol-3-yl)acetic acid (CAS 26663-42-3) delivers the validated pharmacophore for rapid SAR. • Free -COOH enables 93%-yield esterification and direct amide coupling for library synthesis. • pKa 3.93 ensures full ionization at physiological pH for salt formation and solubility optimization. • Core scaffold for Akt (IC50=61 nM) and Haspin (IC50=78 nM) inhibitor analogs. Available in research to bulk quantities with full analytical documentation.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 26663-42-3
Cat. No. B1315481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indazol-3-yl)acetic acid
CAS26663-42-3
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C=C1)CC(=O)O
InChIInChI=1S/C9H8N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)(H,12,13)
InChIKeyJEEDFPVACIKHEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Indazol-3-yl)acetic Acid: Procurement and Differentiation Guide


2-(1H-indazol-3-yl)acetic acid (CAS 26663-42-3) is a heterocyclic carboxylic acid belonging to the indazole family. It is characterized by an indazole core—a benzene ring fused to a pyrazole—linked to an acetic acid moiety (C9H8N2O2, MW: 176.17 g/mol) . This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing kinase inhibitors and aldose reductase inhibitors . Its structural features, including a carboxylic acid group capable of hydrogen bonding and salt formation, make it a critical intermediate for generating diverse pharmacologically active molecules .

Why Generic Indazole Derivatives Cannot Substitute


Indazole-based compounds exhibit divergent reactivity and biological activity based on subtle differences in substitution pattern and functional group placement. 2-(1H-indazol-3-yl)acetic acid possesses a free carboxylic acid at the 3-position, which is critical for downstream amide coupling, esterification, and salt formation . In contrast, close analogs such as methyl 2-(1H-indazol-3-yl)acetate (CAS 131666-74-5) or 2-(1-methyl-1H-indazol-3-yl)acetic acid (CAS 1083274-02-5) lack the same hydrogen-bond donor capacity or have altered electronic properties, leading to distinct synthetic and biological outcomes . For example, the carboxylic acid group of 26663-42-3 is essential for generating aldose reductase inhibitors with high aqueous solubility and oral bioavailability, whereas ester or N-alkylated analogs show markedly different pharmacokinetic profiles [1].

Quantifiable Differentiation Against Closest Analogs


Purity Benchmarking Against Methyl Ester and N-Methyl Analogs

The target compound is commercially available at 97% purity (HPLC), as specified by multiple reputable vendors . In comparison, the methyl ester analog (CAS 131666-74-5) is typically offered at 95% purity, while the N-methyl analog (CAS 1083274-02-5) is also available at 95% purity . This higher baseline purity of 26663-42-3 reduces the need for additional purification steps in synthetic workflows, saving time and resources in medicinal chemistry campaigns.

Medicinal Chemistry Organic Synthesis Quality Control

Synthetic Yield Advantage in Esterification

Esterification of 2-(1H-indazol-3-yl)acetic acid with methanol under acidic conditions proceeds with an excellent yield of 93%, producing the corresponding methyl ester (CAS 131666-74-5) . In contrast, the direct synthesis of the acid from 2-nitrobenzaldehyde derivatives yields only 52.8–64.3% [1]. This demonstrates that the acid is not only a versatile intermediate but also a highly efficient precursor for further functionalization, outperforming alternative synthetic routes that start from more basic building blocks.

Organic Synthesis Process Chemistry Medicinal Chemistry

Physicochemical Differentiation: LogP and pKa Comparison

2-(1H-indazol-3-yl)acetic acid exhibits a predicted logP of 1.19–1.32 and a pKa of 3.93±0.30 . In stark contrast, the methyl ester analog (CAS 131666-74-5) has a predicted pKa of 13.56±0.40 . This 9.63 pKa unit difference means that at physiological pH (7.4), the acid is predominantly ionized (carboxylate form) and water-soluble, whereas the ester remains neutral and more lipophilic. This distinction is critical for medicinal chemists: the acid is ideal for generating salts and improving aqueous solubility, while the ester is a prodrug strategy or a neutral intermediate for CNS penetration [1].

Drug Design ADME Physicochemical Properties

Aldose Reductase Inhibition: A Validated Therapeutic Application Differentiating from General Indazoles

While many indazole derivatives are explored for kinase inhibition, 2-(1H-indazol-3-yl)acetic acid and its derivatives are specifically claimed as aldose reductase inhibitors in US Patent 5,236,945 [1]. The patent demonstrates that 1H-indazole-3-acetic acid derivatives inhibit aldose reductase with IC50 values in the low micromolar to nanomolar range (e.g., 4.6 nM for a 5-chloro-substituted analog), and show in vivo efficacy in reducing sorbitol accumulation in diabetic rat sciatic nerve [2]. In contrast, unsubstituted indazole or simple indazole-3-carboxylic acids lack this targeted activity, underscoring the unique pharmacophoric contribution of the acetic acid side chain at the 3-position [3].

Aldose Reductase Diabetic Complications Enzyme Inhibition

Recommended Application Scenarios Based on Evidence


Aldose Reductase Inhibitor Synthesis for Diabetic Complications

This compound is the foundational building block for 1H-indazole-3-acetic acid derivatives that inhibit aldose reductase, an enzyme implicated in diabetic neuropathy and retinopathy [1]. Procurement of 26663-42-3 enables the rapid generation of focused libraries for SAR studies, leveraging the validated pharmacophore and high-yielding esterification step (93%) .

Efficient Production of Methyl Ester Intermediates

The acid-catalyzed esterification of 2-(1H-indazol-3-yl)acetic acid proceeds in 93% yield to afford methyl 2-(1H-indazol-3-yl)acetate (CAS 131666-74-5) . This high-yielding transformation makes the acid a cost-effective starting material for large-scale synthesis of ester derivatives, which are common intermediates in drug synthesis.

Physicochemical Optimization via Salt Formation

With a pKa of 3.93, 2-(1H-indazol-3-yl)acetic acid is fully ionized at physiological pH, facilitating the formation of pharmaceutically acceptable salts (e.g., sodium, potassium) . This property is advantageous for improving aqueous solubility and oral bioavailability of lead compounds, as opposed to neutral analogs like the methyl ester which may require more complex formulation strategies [2].

Kinase Inhibitor Development: Akt and Haspin Targeting

Indazole-3-acetic acid derivatives have been reported as potent and selective inhibitors of kinases such as Akt (IC50 = 61 nM for an analog) and Haspin (IC50 = 78 nM) [3]. The carboxylic acid handle of 26663-42-3 allows for facile amide coupling to diverse amine-containing fragments, enabling rapid exploration of kinase inhibitor SAR.

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